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Compound of Interest

Compound Name: Fenoprop ethanolamine

Cat. No.: B15345265

Disclaimer: No specific toxicological data for the salt "Fenoprop ethanolamine" is available in
the public domain. This guide provides a comprehensive toxicological profile for its individual
components: Fenoprop and Ethanolamine. The toxicological properties of the salt may differ
from its constituent parts.

Executive Summary

This technical guide provides a detailed toxicological overview of Fenoprop and Ethanolamine,
intended for researchers, scientists, and drug development professionals. Fenoprop, a
phenoxy herbicide, and Ethanolamine, a primary amine and alcohol, present distinct
toxicological profiles. This document summarizes key data on acute and chronic toxicity,
carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed
experimental methodologies based on internationally recognized guidelines are provided, and
a key metabolic pathway for ethanolamine is visualized. All quantitative data are presented in
structured tables for ease of comparison.

Toxicological Profile of Fenoprop

Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid or Silvex, is a systemic
herbicide. Its use has been largely discontinued due to concerns about contamination with
2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic compound.[1]

Acute Toxicity

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15345265?utm_src=pdf-interest
https://www.benchchem.com/product/b15345265?utm_src=pdf-body
https://preventcancernow.ca/wp-content/uploads/2023/11/B7-Fenoprop-ToxProfile-CANTOX.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15345265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Fenoprop exhibits moderate acute toxicity via the oral route.

Table 1: Acute Toxicity of Fenoprop

Test Type Species Route LD50 Reference
Acute Oral Rat Oral 650 mg/kg [1]
Acute Oral Guinea Pig Oral 850 mg/kg [1]

Chronic Toxicity

Long-term exposure to Fenoprop has been shown to affect the liver and kidneys in animal
studies.

Table 2: Chronic Toxicity of Fenoprop

Effects
Study Duration Species NOAEL Observed at Reference
Higher Doses

Slightly retarded
growth and

2-Year Rat 2.6 mg/kg/day increased [1]
relative kidney

weights.

Histopathological
Chronic Dog (male) 0.9 mg/kg/day changes in the [1]

liver.

Histopathological
Chronic Dog (female) 2.6 mg/kg/day changes in the [1]
liver.

Carcinogenicity

The U.S. Environmental Protection Agency (EPA) has classified Fenoprop as a Group D
carcinogen, meaning it is not classifiable as to human carcinogenicity due to inadequate data in
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humans and animals.[1]

Genotoxicity

Standard genotoxicity assays have not indicated that Fenoprop is mutagenic.

Table 3: Genotoxicity of Fenoprop

Test Type System Result Reference

Ames Test S. typhimurium Negative [1]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of Fenoprop is limited. Some
studies in rodents have indicated potential developmental and/or reproductive effects during
dietary administration.[1]

Mechanism of Action

In plants, Fenoprop acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid
(IAA) and causing uncontrolled growth.[2] Its mechanism of toxic action in mammals is not well
understood.[3]

Toxicological Profile of Ethanolamine

Ethanolamine is a naturally occurring organic compound with both industrial and biological
significance. It is a precursor for the synthesis of phospholipids, which are essential
components of cell membranes.

Acute Toxicity

Ethanolamine exhibits low to moderate acute toxicity.

Table 4: Acute Toxicity of Ethanolamine
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Test Type Species Route LD50 Reference
Not explicitly
Acute Oral Rat Oral 1720 mg/kg )
cited
. Not explicitly
Acute Dermal Rabbit Dermal 1000 mg/kg ted
cite

Chronic Toxicity

Repeated exposure to high doses of ethanolamine may cause organ damage.

Carcinogenicity

There is no conclusive evidence to suggest that ethanolamine is carcinogenic.

Genotoxicity

The genotoxic potential of ethanolamine is not well established.

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats have been conducted to assess the effects of

ethanolamine on offspring.

Table 5: Developmental Toxicity of Ethanolamine

NOAEL
. . . Developmental
Species Dosing Period (Maternal Reference
o Effects
Toxicity)
Fetal body
Gestation days weight reduction Not explicitly
Rat 50 mg/kg/day )
6-15 at maternally cited
toxic doses.

Mechanism of Action and Signaling Pathway
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Ethanolamine is a key component in the biosynthesis of phosphatidylethanolamine (PE), a
major phospholipid in cellular membranes. This occurs via the CDP-ethanolamine pathway,
also known as the Kennedy pathway.

Caption: The CDP-Ethanolamine (Kennedy) Pathway for Phosphatidylethanolamine
Biosynthesis.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies based
on OECD guidelines, which are internationally accepted standards.

Acute Oral Toxicity (based on OECD Guideline 401)

o Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant
females.[4][5]

e Housing and Feeding: Animals are housed in standard conditions with controlled
temperature (22 £ 3°C) and humidity (30-70%).[4] Standard laboratory diet and drinking
water are provided ad libitum, except for a brief fasting period before dosing.[4]

o Dose Administration: The test substance is administered in a single dose by gavage using a
stomach tube.[4] An aqueous solution is preferred, followed by a solution in oil (e.g., corn
oil).[4] The volume administered is generally limited to 1 mL/100g body weight for rodents.[4]

e Procedure: Several groups of at least 5 animals of the same sex are used, with one dose
level per group.[4] Doses are selected to cover a range that will produce toxic effects and
mortality.[4]

o Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for at least 14 days.[4]

» Pathology: All animals that die during the study and all surviving animals at the end of the
observation period are subjected to a gross necropsy.[4]

Chronic Toxicity (based on OECD Guideline 452)

» Test Animals: Typically rodents, with at least 20 animals of each sex per dose group.
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Housing and Feeding: Similar to acute toxicity studies, with long-term housing and ad libitum
access to food and water.

Dose Administration: The test substance is administered daily in the diet, drinking water, or
by gavage for a period of 12 to 24 months.

Procedure: At least three dose levels and a concurrent control group are used. Dose levels
are selected to establish a no-observed-adverse-effect-level (NOAEL) and to characterize
the dose-response relationship.

Observations: Comprehensive observations are made throughout the study, including clinical
signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis at
multiple time points.

Pathology: All animals undergo a full gross necropsy, and a comprehensive set of tissues
from all animals in the control and high-dose groups are examined microscopically. Tissues
from intermediate dose groups showing treatment-related changes are also examined.

Prenatal Developmental Toxicity (based on OECD
Guideline 414)

Test Animals: Pregnant female rodents (preferably rats) or non-rodents (preferably rabbits).
[6][7][8][9]]10] Each group should have enough females to result in approximately 20 with
implantation sites at necropsy.[6][10]

Housing and Feeding: Standard conditions as previously described.

Dose Administration: The test substance is administered daily, typically by oral gavage, from
the time of implantation to the day before cesarean section.[6][7][9]

Procedure: At least three dose levels and a control group are used.[6][10] The highest dose
should induce some maternal toxicity but not death or severe suffering. The lowest dose
should not induce any observable toxicity.[9]

Observations (Maternal): Daily clinical observations, weekly body weight, and food
consumption are recorded.[6]
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o Observations (Fetal): At the end of the dosing period, females are euthanized, and the uterus
is examined for the number of corpora lutea, implantations, resorptions, and live and dead
fetuses. Fetuses are weighed and examined for external, visceral, and skeletal
abnormalities.[6]

Bacterial Reverse Mutation Test (Ames Test) (based on
OECD Guideline 471)

» Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli)
that are auxotrophic for an amino acid (histidine or tryptophan, respectively).[11][12][13][14]
[15]

o Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14]
[15]

e Procedure: Two primary methods are used: the plate incorporation method and the pre-
incubation method.[13] In both, bacteria are exposed to the test substance at several
concentrations.[13]

» Data Analysis: A positive result is indicated by a concentration-related increase in the
number of revertant colonies per plate, typically at least a two-fold increase over the negative
control.[12]

Conclusion

This guide consolidates the available toxicological data for Fenoprop and Ethanolamine. While
a profile for the specific salt "Fenoprop ethanolamine” cannot be provided due to a lack of
data, the information herein on the individual components offers a robust foundation for
researchers and professionals in the field. The provided experimental methodologies, based on
OECD guidelines, offer insight into the standards for generating such toxicological data. The
visualization of the CDP-ethanolamine pathway highlights a key biological process involving
ethanolamine. Further research is warranted to determine the specific toxicological profile of
Fenoprop ethanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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